molecular formula C20H21N2O3P B14511546 Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate CAS No. 62569-11-3

Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate

Cat. No.: B14511546
CAS No.: 62569-11-3
M. Wt: 368.4 g/mol
InChI Key: KVPUIWQDCRKRKG-UHFFFAOYSA-N
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Description

Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate is a chemical compound known for its unique structure and properties It is composed of a phosphoramidate group attached to a diphenyl and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate typically involves the reaction of diphenylphosphine with 4-(dimethylamino)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the phosphoramidate bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in substitution reactions where the phosphoramidate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidates, depending on the type of reaction and the reagents used.

Scientific Research Applications

Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate has several scientific research applications, including:

    Chemistry: It is used as a ligand in catalysis for various organic reactions, such as cross-coupling reactions.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by coordinating with metal centers in catalytic cycles, facilitating various chemical transformations. Its phosphoramidate group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine
  • 4-(Diphenylphosphino)-N,N-dimethylaniline

Uniqueness

Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties

Properties

CAS No.

62569-11-3

Molecular Formula

C20H21N2O3P

Molecular Weight

368.4 g/mol

IUPAC Name

1-N-diphenoxyphosphoryl-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C20H21N2O3P/c1-22(2)18-15-13-17(14-16-18)21-26(23,24-19-9-5-3-6-10-19)25-20-11-7-4-8-12-20/h3-16H,1-2H3,(H,21,23)

InChI Key

KVPUIWQDCRKRKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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